molecular formula C21H23ClN4OS B2789399 1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(4-chlorobenzyl)urea CAS No. 1797058-30-0

1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(4-chlorobenzyl)urea

Cat. No.: B2789399
CAS No.: 1797058-30-0
M. Wt: 414.95
InChI Key: PGDOYNZSZKHZLJ-UHFFFAOYSA-N
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Description

1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(4-chlorobenzyl)urea is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzo[d]thiazole moiety, a piperidine ring, and a urea linkage, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(4-chlorobenzyl)urea typically involves multiple steps, starting with the preparation of the benzo[d]thiazole moiety. This can be achieved through the cyclization of o-aminothiophenol with carboxylic acids or their derivatives. The piperidine ring is then introduced through a nucleophilic substitution reaction, followed by the formation of the urea linkage using isocyanates or carbamoyl chlorides under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(4-chlorobenzyl)urea undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzo[d]thiazole moiety can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the molecule .

Scientific Research Applications

1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(4-chlorobenzyl)urea has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(4-chlorobenzyl)urea involves its interaction with specific molecular targets and pathways. The benzo[d]thiazole moiety is known to interact with various enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity, while the urea linkage can facilitate hydrogen bonding and other interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

    1-(Benzo[d]thiazol-2-yl)piperidin-4-ol: Shares the benzo[d]thiazole and piperidine moieties but lacks the urea linkage.

    (2-(1H-Benzo[d]imidazol-2-yl)phenyl)(4-methylpiperazin-1-yl)methanone: Contains a benzo[d]imidazole moiety and a piperazine ring, differing in the heterocyclic structure and functional groups.

Uniqueness

1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(4-chlorobenzyl)urea is unique due to its combination of the benzo[d]thiazole, piperidine, and urea moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions with various molecular targets, making it a valuable compound in scientific research.

Properties

IUPAC Name

1-[[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl]-3-[(4-chlorophenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN4OS/c22-17-7-5-15(6-8-17)13-23-20(27)24-14-16-9-11-26(12-10-16)21-25-18-3-1-2-4-19(18)28-21/h1-8,16H,9-14H2,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGDOYNZSZKHZLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)NCC2=CC=C(C=C2)Cl)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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